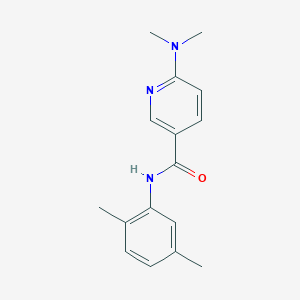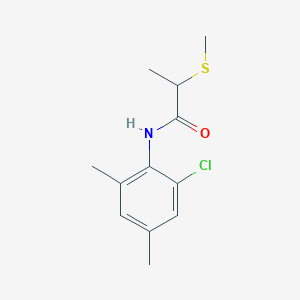
N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide, also known as S-amlodipine, is a calcium channel blocker that is commonly used to treat hypertension and angina. It is a chiral compound, with the S enantiomer being the active form. S-amlodipine has several advantages over other calcium channel blockers, including a longer half-life and greater selectivity for vascular smooth muscle cells.
Mécanisme D'action
N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide works by blocking the influx of calcium ions into vascular smooth muscle cells, resulting in vasodilation and decreased peripheral resistance. This leads to a reduction in blood pressure and improved blood flow to the heart and other organs.
Biochemical and Physiological Effects
In addition to its effects on blood pressure and vascular function, N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide has been found to have other biochemical and physiological effects. It has been shown to improve lipid metabolism and reduce oxidative stress in animal models. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide has been found to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action and predictable pharmacokinetics. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide is relatively stable and can be easily synthesized or obtained commercially.
However, there are also some limitations to the use of N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide in laboratory experiments. It is a highly specific compound that may not be suitable for all research applications. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide has a relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide. One area of interest is the role of N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide in the treatment of other diseases, such as diabetes and Alzheimer's disease. Additionally, there is ongoing research on the use of N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide in combination with other drugs for the treatment of hypertension and other cardiovascular diseases. Finally, there is interest in developing new methods for synthesizing N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide and other chiral compounds, which could have implications for drug development and manufacturing.
Méthodes De Synthèse
N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide can be synthesized using a variety of methods, including asymmetric synthesis and resolution. The most commonly used method involves the resolution of racemic amlodipine using chiral reagents or chromatography. This results in the separation of the S and R enantiomers, with the S enantiomer being used for therapeutic purposes.
Applications De Recherche Scientifique
N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide has been extensively studied for its effects on cardiovascular health. It has been shown to reduce blood pressure and improve endothelial function in patients with hypertension. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide has been found to have beneficial effects on cardiac function and remodeling in patients with heart failure.
Propriétés
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNOS/c1-7-5-8(2)11(10(13)6-7)14-12(15)9(3)16-4/h5-6,9H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDDUYIRFUEPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C(C)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(2-fluorophenyl)urea](/img/structure/B7510864.png)

![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)



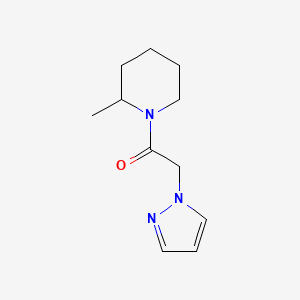
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)
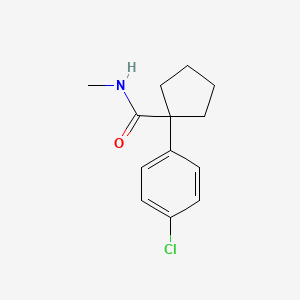
![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)
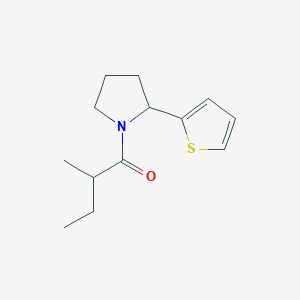
![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)

